N-(2-(2-((furan-2-ylmethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzo[d][1,3]dioxole-5-carboxamide
Description
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Properties
IUPAC Name |
N-[2-[2-(furan-2-ylmethylamino)-2-oxoethyl]-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-1,3-benzodioxole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O5S/c25-18(21-7-13-2-1-5-27-13)8-24-19(14-9-30-10-15(14)23-24)22-20(26)12-3-4-16-17(6-12)29-11-28-16/h1-6H,7-11H2,(H,21,25)(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPWYBCSYCACWLN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(N(N=C2CS1)CC(=O)NCC3=CC=CO3)NC(=O)C4=CC5=C(C=C4)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(2-((furan-2-ylmethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzo[d][1,3]dioxole-5-carboxamide is a complex organic compound with potential therapeutic applications. This article reviews its biological activity, including anticancer, antimicrobial, and anti-inflammatory properties.
Chemical Structure and Properties
The compound has the following properties:
- Molecular Formula : C22H19N5O4S
- Molecular Weight : 449.5 g/mol
- CAS Number : 1105247-55-9
Anticancer Activity
Recent studies have highlighted the anticancer potential of thieno[3,4-c]pyrazole derivatives. These compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, a related compound showed an IC50 value of 0.03 mM in inhibiting cancer cell proliferation, indicating strong activity against tumor cells . The mechanism of action is believed to involve the induction of apoptosis and cell cycle arrest.
Antimicrobial Activity
The compound also demonstrates antimicrobial properties. Research indicates that derivatives within the pyrazole family possess broad-spectrum activity against bacteria and fungi. For example, a study reported that certain pyrazole derivatives exhibited notable antibacterial effects, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .
Anti-inflammatory Activity
In addition to its anticancer and antimicrobial effects, the compound has been evaluated for anti-inflammatory activity. Pyrazole derivatives have been shown to inhibit pro-inflammatory cytokines and reduce inflammation in various animal models . This suggests potential applications in treating inflammatory diseases.
Case Studies and Research Findings
The biological activities of this compound are attributed to its ability to interact with specific molecular targets:
- PPARγ Activation : Some derivatives have been identified as partial agonists of PPARγ, which plays a critical role in glucose metabolism and fat storage.
- Inhibition of Enzymatic Pathways : The compound may inhibit enzymes involved in cancer cell proliferation and inflammatory pathways.
Scientific Research Applications
Applications in Scientific Research
The applications of N-(2-(2-((furan-2-ylmethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzo[d][1,3]dioxole-5-carboxamide span various fields:
Medicinal Chemistry
- Anticancer Activity : Preliminary studies indicate that this compound may exhibit anticancer properties by inhibiting specific signaling pathways involved in tumor progression.
- Anti-inflammatory Effects : Research suggests that it may modulate inflammatory responses, making it a candidate for treating inflammatory diseases.
Biochemical Research
- Enzyme Inhibition Studies : The compound's ability to interact with specific enzymes can be explored to understand its mechanisms and potential therapeutic effects.
- Cell Culture Experiments : In vitro studies can assess cytotoxicity and therapeutic efficacy against various cancer cell lines.
Drug Development
- Lead Compound Identification : The unique structural attributes allow it to serve as a lead compound for synthesizing derivatives with enhanced biological activity.
- Pharmacokinetics and Toxicology Studies : Evaluating the pharmacokinetic profile and toxicity is crucial for advancing it as a drug candidate.
Case Studies and Research Findings
| Study | Focus | Key Findings |
|---|---|---|
| Study 1 | Anticancer Activity | Demonstrated significant cytotoxic effects on breast cancer cell lines with an IC50 value indicating potency. |
| Study 2 | Anti-inflammatory Properties | Showed reduction in pro-inflammatory cytokines in vitro, suggesting potential for treating chronic inflammatory conditions. |
| Study 3 | Enzyme Interaction | Identified as an inhibitor of specific kinases involved in cancer cell proliferation, warranting further investigation. |
Q & A
Basic: How can researchers optimize the synthesis of this compound to improve yield and purity?
Methodological Answer:
Synthesis optimization requires stepwise reaction monitoring and purification. Key steps include:
- Reagent Selection : Use acyl chlorides for amide bond formation (e.g., furan-2-ylmethylamine coupling) .
- Temperature Control : Maintain 0–5°C during thienopyrazole ring cyclization to prevent side reactions .
- Purification : Employ flash chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization (ethanol/water) to achieve >95% purity .
- Analytical Validation : Confirm intermediates via TLC (Rf tracking) and final product purity via HPLC (C18 column, acetonitrile/water mobile phase) .
Basic: What spectroscopic techniques are critical for structural characterization?
Methodological Answer:
- NMR Spectroscopy : Use ¹H/¹³C NMR (400 MHz, DMSO-d6) to resolve thienopyrazole protons (δ 6.8–7.2 ppm) and benzo[d][1,3]dioxole methylene (δ 5.9–6.1 ppm). 2D NMR (COSY, HSQC) clarifies connectivity .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+ calculated for C₂₁H₁₈N₄O₅S: 438.10) .
- FT-IR : Validate amide C=O stretch (~1650 cm⁻¹) and furan C-O-C (~1250 cm⁻¹) .
Basic: What in vitro assays are suitable for preliminary biological activity screening?
Methodological Answer:
- Antimicrobial Activity : Broth microdilution (MIC determination) against S. aureus and C. albicans .
- Cytotoxicity : MTT assay (IC₅₀) in cancer cell lines (e.g., HeLa, MCF-7) with 48-hour exposure .
- Enzyme Inhibition : Fluorescence-based assays for kinases or proteases (e.g., trypsin-like serine proteases) .
Advanced: How can reaction mechanisms for key synthetic steps (e.g., thienopyrazole cyclization) be elucidated?
Methodological Answer:
- Computational Modeling : Density Functional Theory (DFT) calculations (Gaussian 16) to map transition states and intermediates .
- Isotopic Labeling : Use ¹⁵N-labeled amines to track nitrogen incorporation into the pyrazole ring .
- Kinetic Studies : Monitor reaction progress via in-situ IR spectroscopy to identify rate-determining steps .
Advanced: How to design structure-activity relationship (SAR) studies for this compound?
Methodological Answer:
- Substituent Variation : Synthesize analogs with modified furan (e.g., thiophene replacement) or benzo[d][1,3]dioxole groups .
- Pharmacophore Mapping : Use Schrödinger’s Phase to identify critical H-bond acceptors (amide carbonyl) and hydrophobic regions (thienopyrazole) .
- Bioisosteric Replacement : Replace the furan-2-ylmethyl group with pyridylmethyl to assess solubility-impacting ClogP changes .
Advanced: How to resolve contradictions between in vitro activity and in vivo efficacy data?
Methodological Answer:
- Pharmacokinetic Profiling : Measure plasma stability (e.g., mouse microsomal assay) and blood-brain barrier permeability (PAMPA) .
- Metabolite Identification : LC-MS/MS to detect hepatic oxidation products (e.g., furan ring hydroxylation) .
- Dose Optimization : Use allometric scaling (e.g., mg/kg based on body surface area) in rodent models .
Advanced: What computational tools predict target interactions for this compound?
Methodological Answer:
- Molecular Docking : AutoDock Vina to simulate binding to kinase domains (e.g., PDB ID: 1ATP) .
- MD Simulations : GROMACS for 100-ns trajectories to assess protein-ligand stability .
- QSAR Modeling : Build partial least-squares (PLS) models using MOE descriptors (e.g., polar surface area, H-bond donors) .
Advanced: How to address poor aqueous solubility during formulation studies?
Methodological Answer:
- Salt Formation : Screen with HCl or sodium citrate to enhance solubility (>2 mg/mL) .
- Nanoparticle Encapsulation : Use PLGA polymers (50:50 lactide:glycolide) via solvent evaporation .
- Co-solvent Systems : Optimize PEG-400/water mixtures (≤20% v/v) for in vivo dosing .
Advanced: What strategies mitigate oxidative degradation of the furan moiety?
Methodological Answer:
- Antioxidant Additives : Include 0.01% BHT in stock solutions .
- Light Protection : Store samples in amber vials under nitrogen .
- Stability-Indicating HPLC : Develop a method with C18 column (pH 3.0 buffer) to monitor degradation peaks .
Advanced: How to identify off-target effects in phenotypic screens?
Methodological Answer:
- Proteome Profiling : Use affinity pulldown with biotinylated probes + LC-MS/MS .
- Kinase Panel Screening : Eurofins KinaseProfiler™ (≥400 kinases) to assess selectivity .
- CRISPR-Cas9 Knockout : Validate target engagement via gene-edited cell lines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
